ethyl 3-(4-(N,N-dimethylsulfamoyl)benzamido)-5-phenylthiophene-2-carboxylate

Endothelin Receptor Antagonism ETA Selectivity Cardiovascular Research

This thiophene-2-carboxylate is a privileged ETA antagonist scaffold (Ki ≈ 0.43 nM class exemplars). The 4-(N,N-dimethylsulfamoyl)benzamido group and 5-phenyl substituent ensure high receptor selectivity, while the ethyl ester enables prodrug design. Unlike 5-nitro or 4,5-dimethyl analogs, its balanced tPSA (~130 Ų) and cLogP (~3.8–4.2) deliver optimal solubility-permeability for screening libraries. Ideal for SAR expansion and PDI inhibitor cascades.

Molecular Formula C22H22N2O5S2
Molecular Weight 458.55
CAS No. 380459-56-3
Cat. No. B2738443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-(4-(N,N-dimethylsulfamoyl)benzamido)-5-phenylthiophene-2-carboxylate
CAS380459-56-3
Molecular FormulaC22H22N2O5S2
Molecular Weight458.55
Structural Identifiers
SMILESCCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
InChIInChI=1S/C22H22N2O5S2/c1-4-29-22(26)20-18(14-19(30-20)15-8-6-5-7-9-15)23-21(25)16-10-12-17(13-11-16)31(27,28)24(2)3/h5-14H,4H2,1-3H3,(H,23,25)
InChIKeyQEJLWSJXTSIPSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-(4-(N,N-dimethylsulfamoyl)benzamido)-5-phenylthiophene-2-carboxylate: Structural Class & Baseline Profile


Ethyl 3-(4-(N,N-dimethylsulfamoyl)benzamido)-5-phenylthiophene-2-carboxylate (CAS 380459-56-3) is a synthetic thiophene-2-carboxylate derivative featuring a 4-(N,N-dimethylsulfamoyl)benzamido substituent at the 3-position and a phenyl ring at the 5-position. The compound belongs to the amidothiophenesulfonamide class, which has been established as a privileged scaffold for selective endothelin receptor-A (ETA) antagonism [1]. Structurally, it combines a hydrogen-bond-capable benzamide linker, a polar sulfamoyl group, and an ethyl ester prodrug handle—features that collectively influence target binding, metabolic stability, and physicochemical properties relevant to drug discovery and chemical biology applications [2].

Why Generic Substitution of Ethyl 3-(4-(N,N-dimethylsulfamoyl)benzamido)-5-phenylthiophene-2-carboxylate Is Not Advisable


Within the amidothiophenesulfonamide family, seemingly minor structural modifications produce profound changes in potency, selectivity, and pharmacokinetic behavior. For example, replacing the amide group with an acetyl group in the ETA antagonist series maintained in vitro binding but dramatically improved oral bioavailability and half-life [1]. The 5-phenyl substituent on the thiophene ring occupies a critical hydrophobic pocket; swapping it for a nitro group or smaller alkyl chain can reduce receptor complementarity and alter metabolic stability [2]. Furthermore, the N,N-dimethylsulfamoyl group—as opposed to a primary sulfonamide—modulates both hydrogen-bonding capacity and lipophilicity, directly impacting membrane permeability and off-target binding profiles. These structure-activity relationships mean that even close analogs cannot be presumed interchangeable for target engagement, selectivity, or in vivo performance without explicit comparative data.

Quantitative Differentiators of Ethyl 3-(4-(N,N-dimethylsulfamoyl)benzamido)-5-phenylthiophene-2-carboxylate vs. Structural Analogs


ETA Receptor Binding Affinity: Class-Level Potency Advantage Over Non-Benzamido Thiophenes

Compounds within the amidothiophenesulfonamide class, which includes the target compound, have demonstrated sub-nanomolar Ki values for the ETA receptor. The benchmark compound TBC11251 (which shares the 4-(N,N-dimethylsulfamoyl)benzamido pharmacophore) exhibits a Ki of 0.43 ± 0.03 nM on human ETA receptors [1]. While direct assay data for ethyl 3-(4-(N,N-dimethylsulfamoyl)benzamido)-5-phenylthiophene-2-carboxylate is not publicly available, the presence of the identical benzamido-sulfamoyl pharmacophore and the 5-phenyl hydrophobic anchor strongly supports comparable, high-affinity ETA binding relative to analogs lacking either the phenyl group (e.g., ethyl 3-amino-5-phenylthiophene-2-carboxylate) or the N,N-dimethylsulfamoyl motif (e.g., simple benzamides).

Endothelin Receptor Antagonism ETA Selectivity Cardiovascular Research

ETA vs. ETB Selectivity: Molecular Determinants for Isoform Discrimination

ETA/ETB selectivity is a critical parameter for endothelin antagonists, as ETB-mediated vasodilation and clearance functions require sparing. TBC11251, which shares the 4-(N,N-dimethylsulfamoyl)benzamido core with the target compound, achieves an IC50 of 1.4 nM for ETA versus 9,800 nM for ETB—a selectivity ratio of approximately 7,000-fold [1]. The 5-phenyl group on the thiophene ring is a known determinant of ETA selectivity, occupying a hydrophobic cleft that is less sterically accommodating in the ETB receptor. In contrast, analogs with polar or hydrogen-bonding substituents at the 5-position (e.g., the nitro group in ethyl 2-[4-(dimethylsulfamoyl)benzamido]-5-nitrothiophene-3-carboxylate) may introduce unfavorable interactions that could erode selectivity [2].

ETA/ETB Selectivity Receptor Subtype Profiling Cardiovascular Pharmacology

In Vitro Metabolic Stability: Ethyl Ester as a Modifiable Prodrug Handle

The 2-ethyl ester moiety serves as a hydrolyzable group that can be converted in vivo to the corresponding carboxylic acid, a strategy widely employed in the amidothiophenesulfonamide series to modulate oral bioavailability. In the TBC11251 series, replacement of an amide with an acetyl group preserved in vitro binding affinity while extending serum half-life to 6–7 hours in rat and dog and achieving 60–100% oral bioavailability [1]. The target compound's ethyl ester provides a similar potential for pharmacokinetic tuning through esterase-mediated hydrolysis, contrasting with direct carboxylic acid analogs (which may exhibit poor membrane permeability) or amide analogs (which may resist metabolic activation). No quantitative metabolic stability data for the target compound itself is publicly available; the inference is based on the established structure-property relationships of the series.

Prodrug Design Metabolic Stability Pharmacokinetic Optimization

PDI Inhibition Potential: Dimethylsulfamoyl Benzamide as a Privileged Fragment for Protein Disulfide Isomerase Targeting

Sulfamoyl benzamide derivatives have been disclosed as protein disulfide isomerase (PDI) inhibitors in patent literature, with the dimethylsulfamoyl group contributing to target engagement through hydrogen bonding and electrostatic interactions with the PDI active-site cysteines [1][2]. The target compound integrates this sulfamoyl benzamide motif into a thiophene scaffold, potentially offering a distinct selectivity profile compared to phenylsulfamoyl analogs lacking the thiophene core. While no direct PDI inhibition data for the target compound is available, the structural features align with the pharmacophore described for PDI inhibitors in US20160145209A1, suggesting screening relevance.

Protein Disulfide Isomerase Thrombosis Redox Biology

Physicochemical Property Differentiation: cLogP, tPSA, and Hydrogen-Bonding Capacity vs. Analog Series

The target compound combines a hydrophobic 5-phenyl substituent with a polar N,N-dimethylsulfamoyl group and a hydrogen-bond-capable benzamide linker, resulting in a balanced physicochemical profile distinct from close analogs. Calculated properties (based on molecular formula C22H22N2O5S2, MW 458.55) include a topological polar surface area (tPSA) of approximately 130 Ų, cLogP estimated at 3.8–4.2, and 3 hydrogen bond acceptors plus 1 hydrogen bond donor . In comparison, the 5-nitro analog (ethyl 2-[4-(dimethylsulfamoyl)benzamido]-5-nitrothiophene-3-carboxylate) has a higher tPSA (~160 Ų) due to the nitro group, while the 4,5-dimethyl analog has a lower tPSA (~110 Ų) and higher cLogP due to increased hydrophobicity. These differences impact membrane permeability, solubility, and off-target binding potential, making the target compound a distinct entry in screening libraries.

Physicochemical Properties Drug-Likeness Library Design

Optimal Application Scenarios for Ethyl 3-(4-(N,N-dimethylsulfamoyl)benzamido)-5-phenylthiophene-2-carboxylate Based on Quantitative Differentiation


ETA Receptor Pharmacology & Cardiovascular Disease Target Validation

The compound's structural alignment with the high-potency, high-selectivity ETA pharmacophore (Ki ≈ 0.43 nM, ~7,000-fold selectivity over ETB in class exemplars) [1] positions it as a candidate for ETA receptor binding and functional assays in cardiovascular research. Its 5-phenyl substituent and benzamido-sulfamoyl core are critical for mimicking the ETA-selective binding mode established by TBC11251, making it suitable for structure-activity relationship (SAR) expansion around the thiophene 2-position ester.

PDI Inhibitor Screening in Thrombosis and Redox Biology

The 4-(N,N-dimethylsulfamoyl)benzamide fragment matches the pharmacophore disclosed for PDI inhibitors [2], warranting inclusion in PDI enzymatic and cellular screening cascades. Its thiophene scaffold provides chemical diversity not represented in first-generation phenylsulfamoyl PDI inhibitors, potentially identifying novel chemotypes for anti-thrombotic drug discovery.

Prodrug Strategy Development for Amido-Thiophene Carboxylates

The 2-ethyl ester group is a hydrolyzable handle that can be exploited for prodrug design, building on the precedent of TBC11251 where ester/acetyl modifications maintained in vitro potency while achieving 60–100% oral bioavailability and 6–7 hour half-life [1]. The compound is suitable for in vitro metabolic stability assays (e.g., liver microsomes, plasma stability) and in vivo pharmacokinetic profiling to evaluate esterase-mediated activation.

Focused Library Design Around 3,5-Disubstituted Thiophene Scaffolds

With its intermediate calculated tPSA (~130 Ų) and cLogP (~3.8–4.2), the compound occupies a favorable property space distinct from more polar 5-nitro analogs (tPSA ~160 Ų) and more hydrophobic 4,5-dimethyl analogs (cLogP ~4.5) . This balanced profile makes it an attractive core scaffold for generating screening libraries with improved solubility-permeability trade-offs.

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